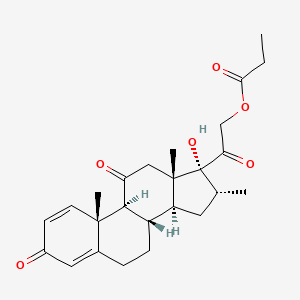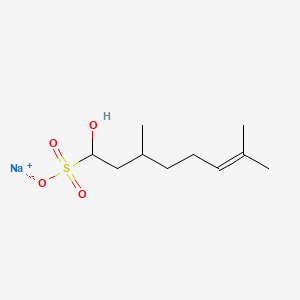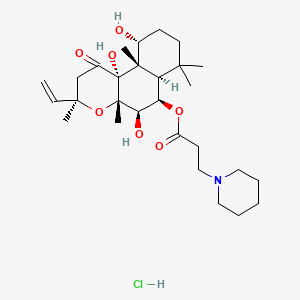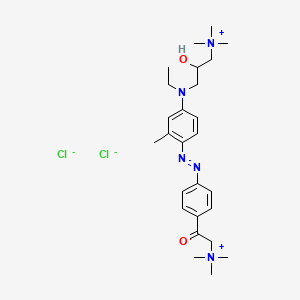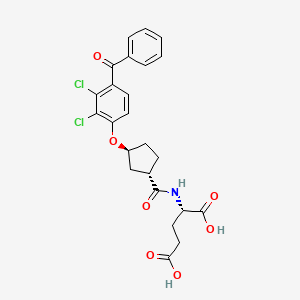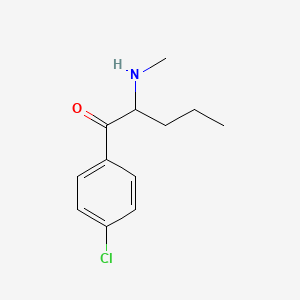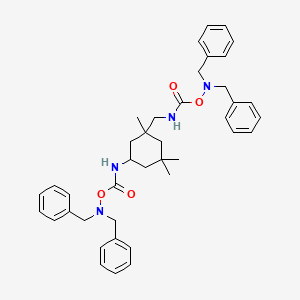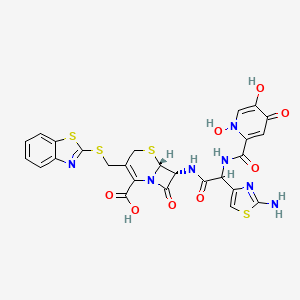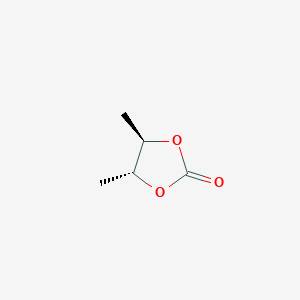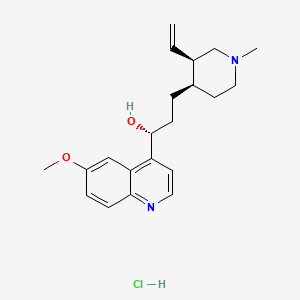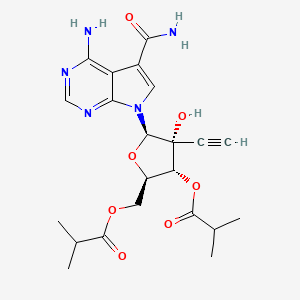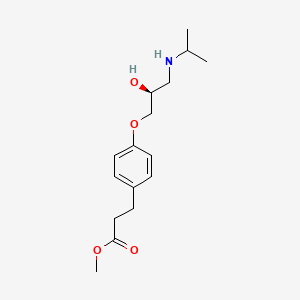
(S)-esmolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-esmolol is a cardioselective beta-1 adrenergic receptor blocker used primarily in the management of acute supraventricular tachycardia and hypertension. It is known for its rapid onset and short duration of action, making it ideal for situations requiring quick but temporary beta-blockade.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-esmolol typically involves the reaction of a chiral epoxide with a secondary amine. The process begins with the preparation of the chiral epoxide, which is then reacted with isopropylamine under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to ensure the selectivity and yield of the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-esmolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the secondary amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
(S)-esmolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor function.
Medicine: Investigated for its potential in treating various cardiovascular conditions and its effects on heart rate and blood pressure.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mecanismo De Acción
(S)-esmolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparación Con Compuestos Similares
Similar Compounds
- Metoprolol
- Atenolol
- Propranolol
Comparison
(S)-esmolol is unique due to its rapid onset and short duration of action compared to other beta-blockers like metoprolol and atenolol, which have longer half-lives. Propranolol, while also a beta-blocker, is non-selective and affects both beta-1 and beta-2 receptors, unlike this compound, which is cardioselective.
Propiedades
Número CAS |
115729-56-1 |
|---|---|
Fórmula molecular |
C16H25NO4 |
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1 |
Clave InChI |
AQNDDEOPVVGCPG-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



